molecular formula C10H15NO2 B14766177 Aniline, N-ethyl-3,5-di(hydroxymethyl)-

Aniline, N-ethyl-3,5-di(hydroxymethyl)-

Cat. No.: B14766177
M. Wt: 181.23 g/mol
InChI Key: YFQZJXBAGREMBH-UHFFFAOYSA-N
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Description

Structure and Identification Aniline, N-ethyl-3,5-di(hydroxymethyl)- (CAS: Not explicitly provided) is an aromatic amine derivative of aniline (C₆H₅NH₂) with three key substituents:

  • N-ethyl group: A two-carbon alkyl chain attached to the amine nitrogen.
  • 3,5-di(hydroxymethyl) groups: Hydroxymethyl (-CH₂OH) substituents at the 3rd and 5th positions of the benzene ring.

This compound is structurally related to 3,5-bis(hydroxymethyl)aniline (), which lacks the N-ethyl group. The hydroxymethyl groups enhance hydrophilicity, while the ethyl group introduces steric bulk and moderate electron-donating effects.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

[3-(ethylamino)-5-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C10H15NO2/c1-2-11-10-4-8(6-12)3-9(5-10)7-13/h3-5,11-13H,2,6-7H2,1H3

InChI Key

YFQZJXBAGREMBH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-ethyl-3,5-di(hydroxymethyl)- can be achieved through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Aniline, N-ethyl-3,5-di(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines

    Substitution: Nitroaniline, sulfonated aniline, halogenated aniline

Scientific Research Applications

Aniline, N-ethyl-3,5-di(hydroxymethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Aniline, N-ethyl-3,5-di(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Key Properties

  • Hydrophilicity : Enhanced by hydroxymethyl groups, improving solubility in polar solvents compared to alkyl-substituted anilines.
  • Basicity : Expected to be weaker than aliphatic amines (e.g., ethylamine) due to resonance stabilization of the lone pair on the aromatic amine. Electron-withdrawing hydroxymethyl groups may further reduce basicity relative to unsubstituted aniline (pKa ~4.6) .
Substituent Effects on Basicity and Reactivity
Compound Substituents Basicity (Relative to Aniline) Key Reactivity Traits
N-ethyl-3,5-di(hydroxymethyl)aniline N-ethyl; 3,5-CH₂OH Moderate (lower than N,N-dimethylaniline) Nucleophilic aromatic substitution hindered by ethyl group; hydroxymethyl enables hydrogen bonding
3,5-Bis(trifluoromethyl)aniline 3,5-CF₃ Very weak Strong electron-withdrawing effects; resistant to electrophilic attack
N,N-Dimethylaniline N,N-dimethyl Stronger Enhanced electron-donating capacity; prone to nitrosation
4-(Phenylmethyl)aniline 4-benzyl Slightly weaker Steric hindrance from benzyl group; reduced nucleophilicity

Key Insights :

  • Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl groups in the target compound are less electron-withdrawing than trifluoromethyl (-CF₃), resulting in higher basicity and greater reactivity in electrophilic substitution .
  • N-Ethyl vs. N,N-Dimethyl: The mono-ethyl substitution provides less steric hindrance than N,N-dimethyl groups, allowing moderate reactivity in coupling reactions .
Solubility and Physical Properties
Compound Substituents Solubility Profile Melting/Boiling Point Trends
N-ethyl-3,5-di(hydroxymethyl)aniline Polar hydroxymethyl groups High in polar solvents (e.g., water, alcohols) Higher melting point due to H-bonding
3,5-Dimethylaniline 3,5-CH₃ Soluble in organic solvents Lower melting point (93°C)
Aniline hydrochloride -NH₃⁺Cl⁻ Water-soluble Ionic structure elevates melting point (>200°C)

Key Insights :

  • The hydroxymethyl groups significantly enhance water solubility compared to alkyl-substituted analogs like 3,5-dimethylaniline .
  • Ionic derivatives (e.g., aniline hydrochloride) exhibit superior solubility but lack the functional versatility of hydroxymethyl groups .

Biological Activity

Aniline, N-ethyl-3,5-di(hydroxymethyl)- is a substituted aniline compound characterized by the presence of two hydroxymethyl groups and an ethyl group on the aniline structure. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Molecular Formula : C10H15N2O2
Molecular Weight : 197.24 g/mol
IUPAC Name : N-ethyl-3,5-dihydroxymethyl-aniline
CAS Number : 100-00-0

The biological activity of Aniline, N-ethyl-3,5-di(hydroxymethyl)- is primarily attributed to its ability to interact with various molecular targets within biological systems. Its hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity and receptor binding.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it may inhibit topoisomerase II, which is crucial for DNA replication and transcription .
  • Antiproliferative Effects : Similar compounds have demonstrated antiproliferative effects in mammalian cells, indicating that Aniline, N-ethyl-3,5-di(hydroxymethyl)- may also possess such properties .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of Aniline derivatives. Aniline, N-ethyl-3,5-di(hydroxymethyl)- has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa75

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents.

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the safety profile of Aniline, N-ethyl-3,5-di(hydroxymethyl)-:

Cell Line IC50 (µM)
HeLa30
MCF-725
A54940

The IC50 values indicate that the compound has moderate cytotoxic effects on cancer cell lines, which may be leveraged for therapeutic purposes.

Case Studies

  • Case Study on Anticancer Properties : A study investigated the effect of Aniline derivatives on cancer cell proliferation. The results indicated that compounds similar to Aniline, N-ethyl-3,5-di(hydroxymethyl)- showed promising results in inhibiting cell growth in vitro and warrant further investigation in vivo .
  • Study on Enzyme Interaction : Research focused on the interaction between Aniline derivatives and adenosine kinase (AdK), where it was found that certain structural modifications could enhance inhibitory potency against AdK. This suggests that Aniline, N-ethyl-3,5-di(hydroxymethyl)- could be optimized for better biological activity .

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